5-Bromonaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromonaphthalene-1,4-dione is an organic compound derived from naphthalene. It is characterized by the presence of a bromine atom at the 5th position and two carbonyl groups at the 1st and 4th positions on the naphthalene ring. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromonaphthalene-1,4-dione typically involves the bromination of naphthalene derivatives. One common method includes the bromination of 1,4-naphthoquinone using bromine in the presence of a solvent like acetic acid. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher brominated naphthoquinones.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as primary amines and thiols are used under mild conditions.
Major Products Formed
Oxidation: Higher brominated naphthoquinones.
Reduction: Hydroquinones.
Substitution: Aminonaphthoquinones and thionaphthoquinones.
Wissenschaftliche Forschungsanwendungen
5-Bromonaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and potential use in chemotherapy.
Industry: Used in the production of dyes, pigments, and as a photosensitizer in dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of 5-Bromonaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: Lacks the bromine atom but shares the quinone structure.
2-Bromonaphthalene-1,4-dione: Similar structure but with the bromine atom at the 2nd position.
5,8-Dibromonaphthalene-1,4-dione: Contains an additional bromine atom at the 8th position
Uniqueness
5-Bromonaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5th position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
62784-48-9 |
---|---|
Molekularformel |
C10H5BrO2 |
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
5-bromonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChI-Schlüssel |
AIWJWAXZGOKRRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.